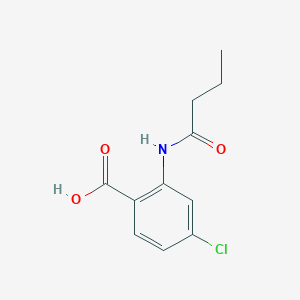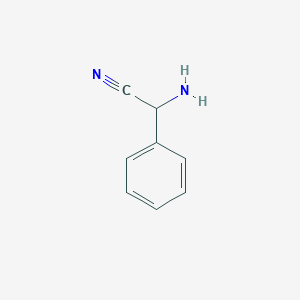![molecular formula C20H19NO3 B182664 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline CAS No. 2878-62-8](/img/structure/B182664.png)
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound features a quinoline core substituted with a 2,4,5-trimethoxystyryl group, making it a unique and valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a quinoline derivative under basic conditions. Commonly used bases include potassium carbonate or sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimalarial activities.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure and a wide range of applications.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against Plasmodium species.
Uniqueness: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents .
Propiedades
Número CAS |
2878-62-8 |
|---|---|
Fórmula molecular |
C20H19NO3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
Clave InChI |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















